6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. One common method involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the acetic acid and hydrazide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Analyse Chemischer Reaktionen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with various proteins and enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline core, known for its anticancer properties.
6H-Indolo(2,3-b)quinoxaline derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in biological activity.
1,2,3-Triazole derivatives: These compounds are known for their antimicrobial and anticancer activities and can be combined with indoloquinoxaline moieties to enhance their pharmacological properties.
Eigenschaften
CAS-Nummer |
116989-96-9 |
---|---|
Molekularformel |
C24H19N5O |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H19N5O/c1-16(17-9-3-2-4-10-17)27-28-22(30)15-29-21-14-8-5-11-18(21)23-24(29)26-20-13-7-6-12-19(20)25-23/h2-14H,15H2,1H3,(H,28,30)/b27-16+ |
InChI-Schlüssel |
MKDQHTFSZIKHNG-JVWAILMASA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=CC=C5 |
Kanonische SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.